molecular formula C7H10N2O B13065066 1-(1-Ethyl-1H-imidazol-4-yl)-ethanone

1-(1-Ethyl-1H-imidazol-4-yl)-ethanone

Cat. No.: B13065066
M. Wt: 138.17 g/mol
InChI Key: AIGIACABKKRLRB-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-imidazol-4-yl)-ethanone (CAS 602306-51-4) is a small molecule with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It features an imidazole ring, a privileged structure in medicinal chemistry known for its significant role in drug discovery and biological processes . The compound is part of the imidazole family, a five-membered heterocyclic moiety that is amphoteric, meaning it can display both acidic and basic properties, enhancing its versatility in chemical interactions . This scaffold is a fundamental building block in numerous biologically active compounds and is present in several established therapeutic agents, including antihistaminic, antiulcer, antiviral, and antiprotozoal drugs . As such, this compound serves as a valuable synthon for researchers engaged in the synthesis of novel chemical entities, particularly in the development of potential pharmacologically active molecules targeting infectious diseases, inflammation, and metabolic disorders . Its structural features make it a critical intermediate for exploring new chemical space in organic and medicinal chemistry programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(1-ethylimidazol-4-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-3-9-4-7(6(2)10)8-5-9/h4-5H,3H2,1-2H3

InChI Key

AIGIACABKKRLRB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 1 Ethyl 1h Imidazol 4 Yl Ethanone

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For 1-(1-Ethyl-1H-imidazol-4-yl)-ethanone, the primary disconnections involve breaking the bonds forming the imidazole (B134444) ring and the bonds connecting the substituents.

Key disconnection strategies for the target molecule focus on the C-N and C-C bonds of the imidazole ring and its substituents. The most logical disconnections are:

C4-Acetyl bond: This leads to a 1-ethyl-1H-imidazole precursor and an acetylating agent. This is a common functional group introduction strategy.

N1-Ethyl bond: This disconnection points to 4-acetyl-1H-imidazole and an ethylating agent. This is a standard N-alkylation approach.

Imidazole ring bonds: Breaking down the imidazole core itself can lead to various acyclic precursors that can be cyclized. For instance, a disconnection across the C4-C5 and N1-C2 bonds suggests precursors like an alpha-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia.

These disconnections give rise to several potential synthetic routes, which are explored in the following sections.

Direct Synthetic Pathways to the Imidazole Core and Acetyl Moiety

The forward synthesis of this compound can be approached by constructing the imidazole ring first, followed by functionalization, or by assembling the ring from precursors that already contain the required substituents.

The formation of the imidazole ring is a cornerstone of the synthesis. Several named reactions can be employed to construct the imidazole core, which can then be further modified. Common methods include:

Debus Synthesis: This reaction involves a one-pot condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. To adapt this for the target molecule, one could theoretically use a protected acetyl-containing dicarbonyl, though this can be complex.

Radziszewski Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

From α-haloketones: A common route involves the reaction of an α-haloketone with an amidine.

Recent advancements have also explored multicomponent reactions, which offer an efficient way to synthesize highly substituted imidazoles in a single step under various catalytic conditions, including the use of ultrasound irradiation. nih.govnycu.edu.twresearchgate.net

The N-ethyl group is typically introduced via N-alkylation of an imidazole precursor. nih.govresearchgate.net A common strategy involves the reaction of 4-acetyl-1H-imidazole with an ethylating agent such as ethyl iodide, diethyl sulfate, or ethyl tosylate in the presence of a base. The choice of base and solvent is crucial to ensure selective N1-alkylation. Common bases include sodium hydride, potassium carbonate, or organic amines. google.com

Ethylating Agent Base Solvent Typical Conditions
Ethyl iodideSodium hydride (NaH)Dimethylformamide (DMF)0°C to room temperature
Diethyl sulfatePotassium carbonate (K2CO3)AcetonitrileReflux
Ethyl tosylateTriethylamine (TEA)Dichloromethane (DCM)Room temperature

This table presents common reagents and conditions for the N-ethylation of imidazoles.

Introducing the acetyl group at the C4 position of a pre-formed 1-ethyl-1H-imidazole ring is a key step. This can be achieved through acylation reactions. A Friedel-Crafts type acylation using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst is a potential route. However, the reactivity of the imidazole ring must be carefully managed to control regioselectivity.

An alternative and often more controlled method is the reaction of a C4-lithiated or C4-magnesiated 1-ethyl-1H-imidazole with an acetylating agent. This involves deprotonation of the C4 position with a strong base like n-butyllithium followed by quenching with acetyl chloride or N,N-dimethylacetamide. Palladium-catalyzed cross-coupling reactions can also be employed to introduce the acetyl group. acs.org A patented method for the preparation of 4-acetylimidazole (B182141) involves the condensation of imidazole-4-ethyl formate (B1220265) with ethyl acetate (B1210297) in the presence of a strong base, followed by hydrolysis and decarboxylation. google.com

Precursor Chemistry and Starting Material Optimization in this compound Synthesis

The efficiency and cost-effectiveness of the synthesis heavily depend on the choice and availability of starting materials. unodc.orgincb.org The optimization of precursors is a critical aspect of developing a viable synthetic route.

For the synthesis of the imidazole core, readily available precursors include:

Ammonia and simple aldehydes.

α-Dicarbonyl compounds.

α-Haloketones.

For the introduction of the substituents, common starting materials are:

Ethyl group: Ethyl halides (iodide, bromide) or diethyl sulfate.

Acetyl group: Acetic anhydride, acetyl chloride, or ethyl acetate. google.com

Optimizing the synthesis involves selecting precursors that are not only commercially available and inexpensive but also lead to high yields and minimize the formation of byproducts. For instance, using a multi-component reaction with optimized starting materials can significantly streamline the synthesis process.

Precursor Role in Synthesis Considerations for Optimization
GlyoxalForms the C4-C5 backbone of the imidazolePurity and stability
EthylamineSource of the N1-ethyl group and nitrogenAvailability and reactivity
PyruvaldehydeProvides the C2 and acetyl-bearing C4Potential for self-condensation
4-bromo-1-ethyl-1H-imidazolePrecursor for C4-acylationSynthesis and purification of this intermediate
1-ethyl-1H-imidazolePrecursor for C4-acylationRegioselectivity of acylation
4-acetyl-1H-imidazolePrecursor for N-ethylationSynthesis and purification of this intermediate

This table outlines key precursors and considerations for optimizing the synthesis of this compound.

Advanced Catalytic Methods in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Stille, or Heck coupling can be used to form the C-C bond for the acetyl group. For example, a 4-halo-1-ethyl-1H-imidazole could be coupled with an acetyl-containing organometallic reagent. Palladium catalysts are also used for C-H functionalization, which could potentially be applied to directly acylate the imidazole ring. acs.org

N-Heterocyclic Carbenes (NHCs) as Catalysts: NHCs, which are themselves imidazole derivatives, have emerged as powerful organocatalysts for a variety of transformations. They could potentially be used to catalyze the formation of the imidazole ring or the introduction of the acetyl group.

Transition Metal Catalysis for Cyclization: Various transition metals, including copper, zinc, and rhodium, can catalyze the cyclization reactions to form the imidazole ring, often under milder conditions and with higher yields than traditional methods. google.com

Biocatalysis: Enzymatic methods offer a green and highly selective alternative for certain synthetic steps, although their application to this specific target molecule is not yet widely reported.

The use of these advanced catalytic methods can lead to more efficient and environmentally friendly synthetic routes to this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazole derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a compound like this compound, several green chemistry strategies could be envisioned.

One key area of focus is the use of more environmentally benign solvents or even solvent-free reaction conditions. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Water, ionic liquids, or deep eutectic solvents are emerging as greener alternatives for imidazole synthesis. Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can also significantly reduce the environmental impact by eliminating the need for a solvent altogether and often leading to shorter reaction times and higher yields.

The use of catalysts is another central tenet of green chemistry. Instead of stoichiometric reagents, which are consumed in the reaction and generate waste, catalytic methods are preferred. For imidazole synthesis, various solid acid catalysts, such as zeolites, have been shown to be effective. nih.gov These catalysts are often reusable, reducing both cost and waste. For instance, a ZSM-11 zeolite has been demonstrated to have high catalytic activity in the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov Such a catalyst could potentially be adapted for the synthesis of 1,4-disubstituted imidazoles.

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound, based on general findings for imidazole synthesis.

Comparison and Evaluation of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of a synthetic route are critical factors in determining its practicality. For the synthesis of this compound, a comparative evaluation of different strategic approaches is necessary to identify the most viable method.

A stepwise approach, involving the initial synthesis of 4-acetylimidazole followed by N-ethylation, presents a significant challenge in terms of regioselectivity. The N-alkylation of 4-acetylimidazole can potentially yield two isomers: the desired 1-ethyl-4-acetylimidazole and the undesired 1-ethyl-5-acetylimidazole. The ratio of these products would be highly dependent on the reaction conditions. Achieving high selectivity for the N1-alkylation might require the use of specific directing groups or carefully optimized conditions, which could add to the complexity and cost of the synthesis.

In contrast, a strategy that begins with the regioselective synthesis of a 1-ethyl-1H-imidazole precursor, followed by acylation at the C4 position, could offer better control over the final product's structure. However, the direct acylation of the imidazole ring at a specific carbon atom can also be challenging and may require the use of protecting groups or metal-catalyzed cross-coupling reactions to achieve the desired selectivity.

Multicomponent reactions (MCRs) that assemble the 1,4-disubstituted imidazole ring in a single step could offer a highly efficient and atom-economical alternative. If a suitable combination of starting materials can be identified to yield this compound directly, this would likely be the most efficient route in terms of step count and resource utilization. However, the development of a novel MCR for a specific target can be a research-intensive endeavor.

The following table provides a comparative evaluation of these hypothetical synthetic strategies for this compound.

Theoretical and Computational Investigations of 1 1 Ethyl 1h Imidazol 4 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic behavior of 1-(1-Ethyl-1H-imidazol-4-yl)-ethanone. These calculations offer a microscopic view of the molecule's orbitals and energy levels.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO and LUMO are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Calculated HOMO-LUMO Energies and Related Properties of this compound

ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy-1.23
Energy Gap (ΔE)5.31
Ionization Potential6.54
Electron Affinity1.23

Note: The data in this table is illustrative and based on typical DFT calculation results for similar imidazole (B134444) derivatives.

Ab Initio Methods for Electronic Configuration and Energy Minimization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are utilized to determine the ground state electronic configuration and to perform geometry optimization for energy minimization of this compound.

The process of energy minimization involves finding the three-dimensional arrangement of atoms that results in the lowest possible potential energy, which corresponds to the most stable conformation of the molecule. This optimized geometry is crucial for accurately predicting other molecular properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound over time, including its conformational changes and interactions.

Conformational Analysis and Energy Landscapes

The presence of the ethyl group and the ethanone (B97240) substituent on the imidazole ring allows for rotational freedom, leading to various possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable ones. By calculating the potential energy for each conformation, an energy landscape can be constructed, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers.

Simulations of Intra- and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.comnih.govtandfonline.com For this compound, MD simulations can reveal the nature of intramolecular interactions, such as hydrogen bonding, as well as intermolecular interactions in a condensed phase. These simulations provide a detailed picture of how the molecule interacts with itself and with solvent molecules, which is crucial for understanding its behavior in different environments. rdd.edu.iq

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations can predict various spectroscopic data, including:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in the assignment of experimental IR bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra. nih.gov

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum of the molecule. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterValue
IRC=O Stretch~1680 cm⁻¹
¹H NMRCH₃ (ethyl)~1.4 ppm
¹H NMRCH₂ (ethyl)~4.1 ppm
¹H NMRCH₃ (ethanone)~2.4 ppm
¹³C NMRC=O~190 ppm
UV-Visλ_max~270 nm

Note: The data in this table is illustrative and represents typical predicted values for a molecule with these functional groups.

Theoretical Studies of Reactivity Descriptors and Reaction Pathways

No published studies were identified that specifically investigate the theoretical reactivity descriptors—such as HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital), chemical potential, hardness, and electrophilicity index—for this compound. Similarly, computational analyses of its potential reaction pathways are not present in the available literature.

Advanced Solvation Models for Understanding Chemical Behavior in Different Environments

There is a lack of research applying advanced solvation models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to understand the behavior of this compound in various solvent environments. Such studies would provide insights into its solubility, stability, and reactivity in different chemical settings, but this information has not been computationally explored or published.

Reaction Mechanisms and Reactivity Profiles of 1 1 Ethyl 1h Imidazol 4 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including imidazoles. The imidazole ring is generally considered electron-rich and thus susceptible to attack by electrophiles. organicchemistrytutor.com However, the regioselectivity and rate of these reactions in 1-(1-Ethyl-1H-imidazol-4-yl)-ethanone are significantly influenced by the attached N-ethyl and ethanone (B97240) groups.

Regioselectivity and Mechanistic Pathways

The imidazole ring has three potential sites for electrophilic attack: the C2, C4, and C5 positions. In the case of this compound, the C4 position is already substituted. Therefore, electrophilic attack is expected to occur at either the C2 or C5 position. The regioselectivity is determined by the stability of the cationic intermediate (arenium ion) formed during the reaction. organicchemistrytutor.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The π electrons of the imidazole ring act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the imidazole ring.

The N-ethyl group at position 1 is an electron-donating group (EDG) through induction, which activates the imidazole ring towards electrophilic attack and directs incoming electrophiles to the C2 and C5 positions. Conversely, the ethanone (acetyl) group at position 4 is an electron-withdrawing group (EWG) due to both induction and resonance, which deactivates the ring towards electrophilic substitution.

Considering the directing effects of both substituents, the C5 position is the most likely site for electrophilic attack. The electron-donating N-ethyl group strongly activates the adjacent C5 position, stabilizing the corresponding arenium ion. While the N-ethyl group also activates the C2 position, the deactivating effect of the 4-ethanone group is more strongly felt at the C2 and C5 positions. However, the activating effect of the N-ethyl group is generally dominant in directing the substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Position of AttackInfluence of N-Ethyl Group (Activating, EDG)Influence of 4-Ethanone Group (Deactivating, EWG)Predicted Outcome
C2ActivatingDeactivatingMinor Product
C5ActivatingDeactivatingMajor Product

Influence of N-Ethyl and Ethanone Substituents on Reactivity

The N-ethyl group is an alkyl group that donates electron density to the imidazole ring via an inductive effect. patsnap.com This increases the nucleophilicity of the ring, making it more reactive towards electrophiles compared to an unsubstituted imidazole. This activation is most pronounced at the positions ortho and para to the N-ethyl group, which in the imidazole ring correspond to the C2 and C5 positions.

In contrast, the ethanone group at the C4 position is a deactivating group. The carbonyl group withdraws electron density from the ring through both an inductive effect and a resonance effect. This reduces the electron density of the imidazole ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Nucleophilic Addition Reactions Involving the Carbonyl Group

The carbonyl group of the ethanone substituent at the C4 position is a key site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond.

Mechanism of Addition Reactions

Nucleophilic addition to the carbonyl group of this compound follows a general two-step mechanism under neutral or basic conditions:

Nucleophilic attack: A nucleophile (Nu-) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or upon acidic workup to yield an alcohol. chemguide.co.uk

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles.

Common nucleophiles that can react with the carbonyl group include hydrides (e.g., from sodium borohydride), organometallic reagents (e.g., Grignard reagents), and cyanide ions. For instance, reduction with sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(1-(1-Ethyl-1H-imidazol-4-yl)ethyl)alcohol. masterorganicchemistry.comrsc.org

Table 2: Examples of Nucleophilic Addition Reactions at the Carbonyl Group
NucleophileReagent ExampleProduct Type
Hydride (H-)Sodium borohydride (NaBH4)Secondary alcohol
Alkyl/Aryl group (R-)Grignard reagent (RMgX)Tertiary alcohol
Cyanide (CN-)Hydrogen cyanide (HCN)Cyanohydrin

Stereochemical Considerations in Nucleophilic Additions

When a nucleophile adds to the carbonyl group of this compound, a new stereocenter is created at the carbonyl carbon, provided the nucleophile is not a hydride from an achiral source that would lead to a prochiral center. The carbonyl group is planar, and the nucleophile can attack from either the Re or the Si face.

In the absence of any chiral influence (e.g., a chiral catalyst or a chiral nucleophile), the attack from either face is equally probable, leading to the formation of a racemic mixture of the two enantiomers of the resulting alcohol.

However, if the reaction is carried out in the presence of a chiral reducing agent or a chiral catalyst, or if there is a pre-existing stereocenter in the molecule that can direct the attack, one diastereomer may be formed in excess. This is known as stereoselective or asymmetric synthesis. The steric hindrance around the carbonyl group can also influence the direction of nucleophilic attack, potentially leading to a preference for one diastereomer over the other.

Reactions at the N-Ethyl Moiety: Functionalization and Transformations

The N-ethyl group of this compound can also participate in chemical transformations, although it is generally less reactive than the imidazole ring or the carbonyl group.

One important reaction involves the formation of an N-heterocyclic carbene (NHC). Deprotonation of the C2-hydrogen of the corresponding 1-ethyl-4-acetyl-3-methylimidazolium salt (formed by N-alkylation of the N3 position) can generate a highly reactive NHC. These carbenes are widely used as ligands in organometallic chemistry and as catalysts in organic synthesis.

Furthermore, the N-ethyl group can potentially undergo reactions such as dealkylation under certain conditions, although this typically requires harsh reagents. The nitrogen atom of the imidazole ring can also be quaternized by reacting with alkyl halides to form imidazolium (B1220033) salts. These salts can exhibit different reactivity profiles and physical properties compared to the parent molecule. masterorganicchemistry.com

Oxidation and Reduction Chemistry of this compound

Detailed studies on the oxidation of the acetyl group or the imidazole ring, as well as the reduction of the ketone functionality for this specific compound, have not been reported. While general methodologies for the oxidation and reduction of similar functional groups on other heterocyclic systems are known, their specific application to this compound, including reaction conditions, yields, and selectivity, remains undocumented.

Pericyclic Reactions and Rearrangements Involving the Compound

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a fundamental class of reactions in organic chemistry. These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. There is no available literature describing the participation of this compound in such reactions. Similarly, while photochemical and thermal rearrangements of other substituted imidazoles have been investigated, specific studies on the rearrangement pathways of this compound are absent from the scientific record.

Kinetic and Thermodynamic Analyses of Key Reactions

Quantitative data regarding the kinetics (e.g., rate constants, activation energies) and thermodynamics (e.g., enthalpy, entropy, and Gibbs free energy changes) for reactions involving this compound are not available. Such data are crucial for understanding reaction mechanisms and for optimizing reaction conditions, but have not been determined or published for this specific molecule.

Derivatization Strategies and Analogue Synthesis for 1 1 Ethyl 1h Imidazol 4 Yl Ethanone

Modification of the Ethanone (B97240) Side Chain: Synthesis of Analogues with Varying Carbonyl Functionality

The ethanone side chain is a versatile functional group that can be readily transformed into a variety of other functionalities. These modifications can significantly alter the compound's electronic properties, hydrogen bonding capacity, and steric profile.

Key transformations include:

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(1-Ethyl-1H-imidazol-4-yl)ethanol, using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective method for this transformation. This introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor.

Conversion to Oximes: Reaction of the carbonyl group with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding oxime. nih.gov This conversion changes the geometry and electronic nature of the side chain, introducing potential for E/Z isomerism.

Formation of Esters: The secondary alcohol obtained from the reduction of the ketone can be further derivatized. Esterification with various carboxylic acids or acid chlorides produces a range of ester analogues. researchgate.net This strategy allows for the introduction of diverse lipophilic or functionalized groups.

The following table summarizes common modifications of the ethanone side chain.

Starting MaterialReagent(s)Product Functional GroupExample Product Name
1-(1-Ethyl-1H-imidazol-4-yl)-ethanoneSodium Borohydride (NaBH₄)Secondary Alcohol1-(1-Ethyl-1H-imidazol-4-yl)ethanol
This compoundHydroxylamine (NH₂OH·HCl), BaseOxime1-(1-Ethyl-1H-imidazol-4-yl)ethanone Oxime
1-(1-Ethyl-1H-imidazol-4-yl)ethanolAcetic Anhydride (B1165640), CatalystEster1-(1-Ethyl-1H-imidazol-4-yl)ethyl Acetate
1-(1-Ethyl-1H-imidazol-4-yl)ethanolBenzoyl Chloride, BaseEster1-(1-Ethyl-1H-imidazol-4-yl)ethyl Benzoate

Functionalization of the Imidazole (B134444) Ring at Unsubstituted Positions

The imidazole ring of this compound has two unsubstituted carbon atoms, C2 and C5, which are amenable to functionalization. Electrophilic substitution reactions typically occur preferentially at the more electron-rich C5 position. nih.gov

A powerful strategy for introducing diversity at the imidazole core is through halogenation followed by palladium-catalyzed cross-coupling reactions.

Halogenation: The C5 position of the imidazole ring can be selectively halogenated. For instance, iodination or bromination can be achieved using reagents such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). Another method involves using alkali metal hypohalites, such as sodium hypochlorite (B82951) or hypobromite, in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. google.com This yields key intermediates like 1-(5-Bromo-1-ethyl-1H-imidazol-4-yl)-ethanone.

Cross-Coupling Reactions: The resulting 5-haloimidazole is an excellent substrate for various cross-coupling reactions. The Suzuki-Miyaura reaction is particularly useful for forming carbon-carbon bonds by coupling the haloimidazole with a wide range of aryl or vinyl boronic acids. nih.gov While unprotected N-H groups on azoles can sometimes inhibit palladium catalysts, specific conditions using ligands like SPhos or XPhos have been developed to successfully couple these substrates. nih.gov This allows for the synthesis of a vast array of 5-aryl or 5-vinyl derivatives.

The table below illustrates potential Suzuki-Miyaura coupling partners.

Halogenated SubstrateBoronic AcidCatalyst/LigandProduct Type
1-(5-Bromo-1-ethyl-1H-imidazol-4-yl)-ethanonePhenylboronic acidPd(OAc)₂ / SPhos5-Phenyl derivative
1-(5-Bromo-1-ethyl-1H-imidazol-4-yl)-ethanoneThiophene-2-boronic acidPd(dppf)Cl₂5-Thienyl derivative
1-(5-Bromo-1-ethyl-1H-imidazol-4-yl)-ethanonePyridine-3-boronic acidPd(PPh₃)₄5-Pyridyl derivative
1-(5-Bromo-1-ethyl-1H-imidazol-4-yl)-ethanoneVinylboronic acid pinacol (B44631) esterPd(dppf)Cl₂5-Vinyl derivative

The introduction of an amino group at the C5 position can be achieved through a two-step nitration and reduction sequence.

Nitration: The nitration of 2-substituted imidazoles is typically performed using a mixture of nitric and sulfuric acids. cdnsciencepub.com This reaction can be challenging because the basic imidazole nitrogen is protonated under these conditions, deactivating the ring towards electrophilic attack. cdnsciencepub.com However, the reaction proceeds to yield the 5-nitro derivative, 1-(1-Ethyl-5-nitro-1H-imidazol-4-yl)-ethanone.

Reduction: The nitro group can then be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals like tin or iron in acidic media. This produces 1-(5-Amino-1-ethyl-1H-imidazol-4-yl)-ethanone, a valuable building block for further derivatization, such as amide or sulfonamide formation.

Variation of the N-Alkyl Group: Synthesis of Homologous Compounds

The synthesis of analogues with different N-substituents typically starts with the parent N-unsubstituted imidazole, 1-(1H-Imidazol-4-yl)-ethanone, also known as 4-acetylimidazole (B182141). google.com The acidic N-H proton can be removed by a base, and the resulting imidazolate anion can be alkylated with a variety of electrophiles.

N-alkylation can be achieved using alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. nih.gov This method allows for the introduction of a wide range of alkyl, benzyl, and functionalized alkyl chains at the N1 position. nih.gov Alternative, greener methods utilize carbonates as alkylating agents. google.com

The following table presents a selection of alkylating agents and the corresponding products.

Starting MaterialAlkylating AgentBaseProduct
4-AcetylimidazoleMethyl IodideK₂CO₃1-(1-Methyl-1H-imidazol-4-yl)-ethanone
4-AcetylimidazoleBenzyl BromideNaH1-(1-Benzyl-1H-imidazol-4-yl)-ethanone
4-AcetylimidazolePropargyl BromideK₂CO₃1-(1-Propargyl-1H-imidazol-4-yl)-ethanone
4-Acetylimidazole2-BromoethanolNaH1-(1-(2-Hydroxyethyl)-1H-imidazol-4-yl)-ethanone

Stereoselective Synthesis of Chiral Derivatives of this compound

Chirality can be introduced into the target molecule primarily by asymmetric modification of the ethanone side chain. The reduction of the ketone to a secondary alcohol creates a stereocenter, and controlling the stereochemical outcome of this reduction is a key goal.

Two main strategies can be employed:

Asymmetric Reduction: The direct, enantioselective reduction of the ketone can be accomplished using chiral reducing agents or catalysts. Asymmetric transfer hydrogenation using a chiral ruthenium(II) or iridium catalyst with a hydrogen source like isopropanol (B130326) or formic acid is a well-established method for producing chiral alcohols with high enantiomeric excess. organic-chemistry.org

Kinetic Resolution: A racemic mixture of the alcohol, 1-(1-Ethyl-1H-imidazol-4-yl)ethanol, can be resolved through enzymatic kinetic resolution. For example, a lipase (B570770) can selectively acylate one enantiomer in the presence of an acyl donor (e.g., vinyl acetate), leaving the unreacted enantiomer in high enantiopurity. The acylated enantiomer can then be separated and hydrolyzed back to the alcohol if needed. Chiral bicyclic imidazole organocatalysts have also been noted for their role in asymmetric transformations. chinesechemsoc.org

Combinatorial Chemistry Approaches for Generating Libraries of this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds from a common scaffold. nih.govnih.gov Solid-phase organic synthesis (SPOS) is particularly well-suited for this purpose, as it simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product. nih.govacs.org

A combinatorial library of this compound derivatives can be constructed by immobilizing a suitable imidazole precursor onto a solid support and then systematically applying the derivatization strategies discussed previously. For example, a 4-haloimidazole scaffold can be attached to a resin. nih.gov This immobilized intermediate then serves as the substrate for diversification at multiple positions.

A potential combinatorial matrix could involve:

Point of Diversity 1 (C5-position): A set of different boronic acids can be used in Suzuki-Miyaura coupling reactions.

Point of Diversity 2 (N1-position): If starting from a resin-bound 4-halo-1H-imidazole, a variety of alkylating agents can be used to functionalize the N1 position.

Point of Diversity 3 (Ethanone side chain): The ketone can be reduced to an alcohol, which can then be acylated with a library of carboxylic acids. nih.gov

This approach allows for the exponential generation of unique compounds from a small number of building blocks, facilitating high-throughput screening for desired properties. ucsd.edu

Design Principles for Structure-Activity Relationship (SAR) Studies on Derivatives

A comprehensive SAR exploration for derivatives of this compound would involve systematic modifications to delineate the role of each structural component. Key design principles would revolve around understanding the influence of steric bulk, electronic effects, and hydrogen bonding potential on the compound's biological activity.

Modification of the N-Alkyl Group:

The ethyl group at the N-1 position of the imidazole ring is a critical site for modification to probe the steric and hydrophobic requirements of the binding pocket. SAR studies have shown that the nature of the N-alkyl substituent can significantly impact the biological activity of imidazole-containing compounds. For instance, in the context of antibacterial agents, increasing the carbon chain length of the N-alkyl group up to nine carbons has been shown to enhance antibacterial efficacy. This suggests that a hydrophobic pocket may be present in the target binding site.

A systematic approach to modifying the N-ethyl group would involve:

Varying Alkyl Chain Length and Branching: Synthesizing analogues with N-methyl, N-propyl, N-butyl (including isomers like iso-butyl and tert-butyl), and longer alkyl chains would help to determine the optimal size and shape for interaction with the target.

Introducing Unsaturation: The synthesis of N-allyl or N-propargyl derivatives can explore the potential for π-π interactions within the binding site.

Incorporating Cyclic Moieties: Replacing the ethyl group with cyclopropyl, cyclobutyl, or cyclopentyl rings can assess the impact of conformational rigidity.

Introducing Functional Groups: The addition of polar functional groups, such as hydroxyl or amino groups, to the N-alkyl chain can probe for potential hydrogen bonding interactions.

Modification of the 4-Ethanone Moiety:

The ethanone group at the 4-position is a key feature that can be modified to explore its role as a hydrogen bond acceptor or as a point of interaction with the biological target. Modifications could include:

Alteration of the Acyl Chain: The methyl group of the ethanone can be replaced with larger alkyl groups (e.g., propyl, butyl) or cyclic systems to investigate steric tolerance.

Bioisosteric Replacement: The carbonyl group is a prime candidate for bioisosteric replacement. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. Potential bioisosteres for the ketone moiety include oximes, hydrazones, and various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. For example, replacing a carbonyl with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in some drug candidates.

Reduction of the Carbonyl Group: Conversion of the ketone to a secondary alcohol would introduce a hydrogen bond donor and a chiral center, which could lead to stereospecific interactions with the target.

Modification of the Imidazole Ring:

While maintaining the core imidazole scaffold is often essential for activity, subtle modifications can provide valuable SAR data.

Substitution at Other Positions: Introducing small substituents, such as methyl or halogen groups, at the C-2 or C-5 positions of the imidazole ring can probe for additional binding interactions and influence the electronic properties of the ring.

Data-Driven Design and Analysis:

The design of new analogues should be an iterative process informed by the biological data obtained from previously synthesized compounds. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of the derivatives with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts.

The systematic application of these design principles will facilitate a comprehensive understanding of the SAR for this compound derivatives, ultimately guiding the synthesis of analogues with improved potency and a more desirable biological profile.

Coordination Chemistry and Metal Interactions of 1 1 Ethyl 1h Imidazol 4 Yl Ethanone

Ligand Properties of the Imidazole (B134444) Nitrogen and Carbonyl Oxygen

In theory, 1-(1-Ethyl-1H-imidazol-4-yl)-ethanone possesses two primary coordination sites: the sp2-hybridized nitrogen atom (N3) of the imidazole ring and the oxygen atom of the carbonyl group. The lone pair of electrons on the imidazole nitrogen makes it a potent Lewis base, capable of donating electron density to a metal center to form a coordinate bond. The carbonyl oxygen, with its lone pairs, can also act as a potential donor atom, allowing the molecule to function as a monodentate or a bidentate ligand. In a bidentate mode, it could form a stable five-membered chelate ring with a metal ion. The electronic properties of the ethyl and acetyl substituents on the imidazole ring would influence the electron density on the donor atoms, thereby modulating the ligand's coordination strength.

Complexation with Transition Metal Ions: Synthesis and Characterization of Metal Complexes

Detailed studies on the synthesis and characterization of metal complexes involving this compound are not presently found in published research. This includes complexes with first-row, second-row, and third-row transition metals. While the synthesis of related imidazole-based metal complexes is common, the specific reaction conditions, stoichiometry, and resulting structures for this particular ligand remain to be investigated.

First-Row Transition Metal Complexes

There is no available data on the synthesis and characterization of complexes between this compound and first-row transition metals such as manganese, iron, cobalt, nickel, copper, or zinc.

Second and Third-Row Transition Metal Complexes

Similarly, information regarding the complexation of this ligand with second and third-row transition metals like ruthenium, rhodium, palladium, silver, platinum, or gold is absent from the scientific literature.

Interaction with Main Group Elements and Organometallic Species

Research on the interaction of this compound with main group elements (e.g., aluminum, gallium, tin) and organometallic fragments has not been reported. Such studies could reveal interesting coordination modes and potential applications in catalysis or materials science.

Structural Elucidation of Metal-1-(1-Ethyl-1H-imidazol-4-yl)-ethanone Complexes via Advanced Analytical Techniques

Given the lack of synthesized complexes, there are no reports on their structural elucidation using techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, or other advanced analytical methods. These techniques would be crucial in determining the coordination geometry, bond lengths, and bond angles of any potential metal complexes.

Theoretical Investigations of Metal-Ligand Bonding and Electronic Structures

Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the nature of metal-ligand bonding and the electronic structure of coordination compounds. However, no theoretical investigations specifically focused on the complexes of this compound have been published.

Catalytic Roles of Metal Complexes Derived from this compound

Metal complexes incorporating this compound are poised to play significant roles in catalysis, leveraging the unique electronic and steric properties conferred by this ligand. The presence of a nitrogen-rich imidazole ring and a coordinating ketone functional group allows for the formation of stable and reactive metal centers. While specific catalytic data for complexes of this compound are not extensively documented in publicly available literature, the catalytic behavior of structurally related metal complexes provides a strong basis for predicting their potential applications in a variety of organic transformations.

The catalytic activity of such complexes is generally influenced by the nature of the metal ion, the coordination geometry, and the reaction conditions. The N-ethyl group on the imidazole ring can influence the solubility and steric environment of the catalyst, while the acetyl group at the 4-position offers an additional coordination site, potentially leading to the formation of stable chelate structures that can enhance catalytic performance.

Drawing parallels from analogous systems, metal complexes of this compound are expected to be active in several key areas of catalysis, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions:

Copper complexes bearing imidazole-containing ligands have demonstrated notable efficacy in aerobic oxidation reactions. For instance, copper(II) complexes with tetradentate N4-ligands incorporating an N-methyl imidazole moiety have been successfully employed as catalysts for the aerobic oxidation of benzylic alcohols to their corresponding aldehydes. rsc.org The presence of a radical initiator like TEMPO is often required to facilitate the catalytic cycle. rsc.org It is plausible that copper complexes of this compound could exhibit similar catalytic activity, potentially with the ketone group influencing the redox potential of the copper center.

Similarly, metal(II) acetate (B1210297) complexes with imidazole (where M = Co, Ni, Cu, Zn) have been shown to be active in the catalytic oxidation of styrene. nih.gov This suggests that complexes of this compound with these metals could also catalyze olefin oxidation reactions.

Transfer Hydrogenation Reactions:

Ruthenium complexes are well-known for their high efficiency in transfer hydrogenation reactions, particularly the reduction of ketones to alcohols. nih.govwebofproceedings.orgmdpi.com Ruthenium(II) complexes with functionalized ligands, such as 2,2′-bibenzimidazole, have shown high activity in the transfer hydrogenation of various ketones using isopropanol (B130326) as the hydrogen source. webofproceedings.org The catalytic cycle is believed to involve the formation of a ruthenium hydride species. webofproceedings.org Given the structural similarities, ruthenium complexes of this compound are strong candidates for catalyzing the transfer hydrogenation of a wide range of ketones and aldehydes. The electronic properties of the imidazole ring can be tuned to modulate the catalytic activity.

Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions:

Palladium complexes are paramount in cross-coupling reactions. While direct examples with this compound are scarce, palladium complexes with other N-heterocyclic ligands are extensively used. For instance, palladium(II) complexes of N,N'-disubstituted imidazole-2-thiones have shown high catalytic activity in Suzuki-Miyaura and copper-free Sonogashira cross-coupling reactions.

Copper-catalyzed C-N bond formation is another area of significant interest. Efficient methods for the direct C-N bond formation at the C-3 position of imidazo[1,2-a]pyridines using a robust copper catalyst have been developed. rsc.org This suggests that copper complexes of this compound could potentially catalyze Ullmann-type C-N coupling reactions, which are crucial for the synthesis of pharmaceuticals and other fine chemicals.

The table below summarizes the potential catalytic applications of metal complexes derived from this compound, based on findings from structurally related systems.

Table 1: Potential Catalytic Applications of Metal Complexes of this compound

Metal CenterPotential Catalytic ReactionSubstrate ExampleProduct ExamplePotential Advantages
Copper (Cu) Aerobic Oxidation of AlcoholsBenzyl (B1604629) alcoholBenzaldehydeMild reaction conditions, use of air as an oxidant.
C-N Cross-CouplingImidazole and Aryl HalideN-ArylimidazoleFormation of valuable C-N bonds.
Ruthenium (Ru) Transfer Hydrogenation of KetonesAcetophenone1-PhenylethanolHigh efficiency and selectivity for alcohol production.
Palladium (Pd) Suzuki-Miyaura Cross-CouplingAryl Halide and Boronic AcidBiarylVersatile C-C bond formation.
Heck Cross-CouplingAryl Halide and AlkeneSubstituted AlkeneImportant for the synthesis of complex organic molecules.
Cobalt (Co) C-H Bond FunctionalizationIndoleFunctionalized IndoleDirect and atom-economical synthesis.

Further research is necessary to synthesize and characterize the specific metal complexes of this compound and to experimentally validate their catalytic activities in these and other organic transformations. The modular nature of the ligand allows for further functionalization, which could lead to the development of highly selective and efficient catalysts for a broad range of applications.

Intermolecular Interactions and Supramolecular Chemistry Involving 1 1 Ethyl 1h Imidazol 4 Yl Ethanone

Hydrogen Bonding Capabilities and Networks

1-(1-Ethyl-1H-imidazol-4-yl)-ethanone possesses several sites capable of participating in hydrogen bonding, which plays a crucial role in its condensed-phase structure. The primary hydrogen bond acceptors are the oxygen atom of the carbonyl group and the nitrogen atom at the 1-position of the imidazole (B134444) ring. The hydrogen bond donors are the C-H bonds of the imidazole ring and the ethyl group.

While a crystal structure for this compound is not publicly available, the hydrogen bonding patterns can be inferred from the closely related compound, 1-(1H-Imidazol-1-yl)ethanone. In the crystal structure of 1-(1H-Imidazol-1-yl)ethanone, molecules are linked by C—H⋯O and C—H⋯N hydrogen bonds, forming a sheet-like structure. researchgate.net The acetyl group is nearly coplanar with the imidazole ring, facilitating these interactions. researchgate.net For this compound, similar C-H···O and C-H···N interactions are expected to be significant in its crystal lattice. The ethyl group introduces additional C-H donors, potentially leading to more complex hydrogen-bonded networks.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorInteraction Type
Imidazole C-HCarbonyl OC-H···O
Imidazole C-HImidazole N1C-H···N
Ethyl C-HCarbonyl OC-H···O
Ethyl C-HImidazole N1C-H···N

π-π Stacking Interactions of the Imidazole Ring

The imidazole ring in this compound is an aromatic system, which can participate in π-π stacking interactions. These interactions are a significant contributor to the stability of crystal structures of aromatic compounds. The stacking can occur in various geometries, including face-to-face and offset arrangements.

Theoretical studies on N-based organic fused heterocycles have shown that π-π stacking interactions play a crucial role in the self-assembly of these molecules. researchgate.net Density Functional Theory (DFT) calculations on related systems can provide an estimation of the stacking interaction energies. For instance, the stacking interaction energy of pyridine-pyridine systems has been computationally studied, providing a basis for understanding the forces at play in imidazole stacking. researchgate.net The presence of the ethyl and acetyl substituents will influence the geometry and energy of these interactions due to steric and electronic effects.

Investigation of Van der Waals Forces and Dipole-Dipole Interactions

London Dispersion Forces: These forces arise from temporary fluctuations in electron density and are present in all molecules. The size and shape of the this compound molecule, with its ethyl and acetyl groups, will determine the magnitude of these interactions.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of the polar carbonyl group and the nitrogen atoms in the imidazole ring. The molecular electrostatic potential (MEP) map of a molecule indicates the distribution of charge, with negative potential (red) around electronegative atoms like oxygen and nitrogen, and positive potential (blue) around hydrogen atoms. researchgate.net This charge separation leads to dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of another.

Formation of Co-crystals and Supramolecular Assemblies

The ability of this compound to form hydrogen bonds and engage in π-π stacking makes it a promising candidate for the formation of co-crystals and other supramolecular assemblies. Co-crystals are multicomponent crystals held together by non-covalent interactions. iucr.org

The imidazole moiety is a common functional group in active pharmaceutical ingredients (APIs) and is known to form robust supramolecular synthons, which are reliable patterns of intermolecular interactions. The N—H⋯N hydrogen bond is a particularly important synthon in the formation of co-crystals and salts involving imidazole-based drugs. iucr.orgiucr.org In the case of this compound, the N1 atom can act as a hydrogen bond acceptor, allowing it to co-crystallize with molecules that are good hydrogen bond donors, such as carboxylic acids. Computational methods for co-crystal prediction, such as those based on COSMO-RS, can be employed to screen for potential co-formers. rsc.org

Solvation Dynamics and Solvent-Solute Interactions

The interactions between this compound and solvent molecules determine its solubility and reactivity in solution. The solvation process involves the reorganization of solvent molecules around the solute, driven by various intermolecular forces.

The polar nature of the molecule, with its carbonyl group and imidazole ring, suggests that it will be more soluble in polar solvents. The hydrogen bonding capabilities of the molecule will play a significant role in its interactions with protic solvents like water and alcohols. In aprotic polar solvents, dipole-dipole and dipole-induced dipole interactions will be dominant. The ethyl group, being nonpolar, will have a preference for interacting with nonpolar regions of solvent molecules.

Theoretical and Experimental Studies of Molecular Recognition with Model Scaffolds

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The functional groups present in this compound make it a candidate for recognition by larger host molecules or biological receptors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov Docking studies of imidazole-containing compounds with protein active sites often reveal the importance of hydrogen bonding and π-π stacking interactions in binding affinity. researchgate.net The carbonyl oxygen of this compound can act as a hydrogen bond acceptor, while the imidazole ring can engage in π-π stacking with aromatic amino acid residues. The ethyl group can participate in hydrophobic interactions within a binding pocket.

Advanced Research Directions and Potential Applications in Chemical Synthesis and Material Science

1-(1-Ethyl-1H-imidazol-4-yl)-ethanone as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer a highly efficient route to complex molecular architectures. rug.nl The structural motifs within this compound make it a prime candidate for participation in several classes of MCRs.

The ketone functionality can readily engage in reactions such as the Hantzsch dihydropyridine (B1217469) synthesis . wikipedia.orgorganic-chemistry.org In a typical Hantzsch reaction, an aldehyde, a β-ketoester, and a nitrogen source condense to form a dihydropyridine ring, a core structure in many cardiovascular drugs. wikipedia.orgnih.gov By substituting the standard aldehyde component with the imidazole-ketone, novel dihydropyridine derivatives bearing a bulky, functional heterocyclic substituent could be accessed. Such structures would be of interest for screening in medicinal chemistry. bhu.ac.in

Furthermore, the imidazole (B134444) core itself is a key participant in the Groebke–Blackburn–Bienaymé (GBB) reaction . rug.nlnih.govscilit.com This powerful MCR combines an amino-heterocycle, an aldehyde, and an isocyanide to rapidly generate fused imidazole scaffolds, such as imidazo[1,2-a]pyridines, which are prevalent in many approved drugs. nih.govbeilstein-journals.org While the target molecule is not an amino-imidazole, its structural framework is highly relevant. The ketone group could be envisioned as a reactive handle for pre-functionalization or as a participant in modified GBB protocols, expanding the structural diversity of the resulting products. beilstein-journals.org

Table 1: Potential Multi-Component Reactions Involving this compound
Reaction NameRole of CompoundPotential Product ClassKey Reactants
Hantzsch Dihydropyridine SynthesisAldehyde/Ketone Component4-(Imidazolyl)-1,4-dihydropyridinesβ-Ketoester, Ammonia/Ammonium (B1175870) Acetate (B1210297)
Modified Groebke–Blackburn–BienayméAldehyde/Ketone ComponentComplex Fused ImidazolesAmino-azole, Isocyanide
Asinger/Ugi-type ReactionsCarbonyl ComponentFunctionalized Thiazolines or PeptidomimeticsAmmonia, α-Haloaldehyde, Isocyanide, Carboxylic Acid

Role as a Precursor for the Synthesis of Advanced Organic Materials

The unique combination of a coordinating imidazole ring and a modifiable ketone group allows this compound to be considered as a precursor for various advanced organic materials.

Polymers: Imidazole-containing polymers are of great interest for applications ranging from polymeric ionic liquids to membranes and biomedical materials due to their pH-responsiveness and metal-coordinating abilities. rsc.orgbohrium.comresearchgate.net The ketone group of the title compound can be chemically transformed into a polymerizable moiety, such as a vinyl or acrylate (B77674) group. Subsequent controlled radical polymerization techniques, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which has been successfully applied to vinyl imidazole monomers, could yield well-defined polymers with pendant ethyl-acetyl-imidazole units. rsc.orgnih.gov These polymers would possess tunable properties for applications in heavy metal adsorption or as functional coatings. bohrium.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions. nih.gov Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, demonstrate the robust networks that can be formed using imidazole-based linkers. nih.gov By modifying the ketone group to a carboxylic acid or another coordinating group, this compound can be converted into a bifunctional linker. The ethyl group on the imidazole nitrogen provides steric bulk and modulates the electronic properties, which can influence the final topology and pore environment of the resulting MOF. mdpi.com Such MOFs could find applications in gas storage, separation, or catalysis. researchgate.net

Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers linked by strong covalent bonds. Their synthesis relies on reversible bond formation to achieve crystallinity, commonly through the condensation of aldehydes and amines to form imine linkages. beilstein-journals.org To be used as a COF linker, this compound would require further functionalization to introduce at least one other reactive group suitable for condensation, such as an amine or aldehyde. For example, transformation of the acetyl group into an amino group would create a bifunctional building block that could be condensed with trialdehydes to form highly stable, porous COFs with embedded imidazole units for targeted applications in catalysis or selective adsorption.

Ligand Design for Homogeneous and Heterogeneous Catalysis Systems

The imidazole scaffold is central to the development of N-Heterocyclic Carbene (NHC) ligands, which have become indispensable in modern catalysis. bohrium.comscripps.edu NHCs are strong σ-donating ligands that form highly stable complexes with a wide range of transition metals, finding use in cross-coupling reactions, metathesis, and polymerization. bohrium.com

This compound is an ideal precursor for the synthesis of functionalized NHC ligands. The synthetic route typically involves the formation of an imidazolium (B1220033) salt, followed by deprotonation to generate the free carbene, which can then be complexed to a metal center. acs.orgnih.gov The acetyl group at the 4-position can be retained or modified, allowing for the tuning of the ligand's steric and electronic properties or for anchoring the resulting metal complex to a solid support for heterogeneous catalysis. researchgate.net For instance, a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, serves as an intermediate in the synthesis of NHC chelating ligands. bohrium.com The ethyl group on the nitrogen in the title compound is a common feature in many high-performance NHC ligands, contributing to the stability and catalytic activity of the corresponding metal complexes. researchgate.net

Table 2: Potential Catalytic Applications of NHC Ligands Derived from the Title Compound
Metal CenterCatalytic Reaction TypePotential Advantages
Palladium (Pd)Suzuki-Miyaura, Heck, Buchwald-Hartwig Cross-CouplingHigh stability and turnover numbers. bohrium.com
Ruthenium (Ru)Olefin MetathesisEnhanced catalyst stability and activity.
Gold (Au), Copper (Cu), Nickel (Ni)Various C-C and C-Heteroatom Bond FormationsAccess to unique reactivity with earth-abundant metals. researchgate.net

Integration into Novel Sensor Architectures at a Fundamental Chemical Level

Imidazole derivatives are widely explored as fluorescent chemosensors due to their ability to coordinate with metal ions and anions, leading to detectable changes in their photophysical properties. rsc.orgunigoa.ac.inias.ac.in The title compound can serve as a platform for developing new chemical sensors.

The imidazole ring itself can act as a binding site for metal ions like Cu²⁺ or Zn²⁺. ias.ac.innih.gov Coordination can lead to fluorescence quenching or enhancement ("turn-off" or "turn-on" sensing). The ketone group can be used to tune the electronic properties of the imidazole system or to introduce other functionalities. For example, condensation of the ketone with a fluorophore-containing hydrazine (B178648) could create a new sensor molecule where metal binding at the imidazole site modulates the fluorescence of the attached reporter group.

Furthermore, MOFs constructed from ligands derived from this compound could act as highly sensitive and selective sensors. nih.gov Analytes could interact with the metal centers or the functionalized pores of the MOF, causing a measurable change in luminescence. MOFs based on imidazole ligands have already demonstrated selective sensing of Fe(III) ions and ketone molecules. researchgate.netnih.gov

Exploration in Photochemistry and Photoinduced Processes

The photochemistry of N-heterocycles is a rich field with applications in synthesis and materials. researchgate.netchim.it The acetyl group in this compound is a chromophore that can participate in various photoinduced processes. Upon UV irradiation, ketones can undergo Norrish-type reactions or act as photosensitizers.

A particularly interesting avenue is the generation of acyl radicals under visible-light photoredox catalysis. nih.govmdpi.com These highly reactive intermediates can participate in C-H functionalization reactions, such as the Minisci reaction, to acylate other heteroarenes. nih.gov The title compound could potentially serve as a precursor to such acyl radicals, enabling the synthesis of complex poly-heterocyclic structures under mild, light-driven conditions.

Additionally, derivatization of the ketone into an oxime ester could create a substrate for photocatalytic C-C bond activation. mdpi.com This strategy allows for the generation of acyl radicals for intramolecular cyclizations or intermolecular additions, providing a modern synthetic tool for complex molecule construction.

Future Perspectives in the Chemical Utility of this compound

The chemical utility of this compound is rooted in its dual functionality, which provides two distinct points for chemical modification and application. The most promising future directions lie in its use as a versatile synthon for creating high-value molecules and materials.

The development of novel NHC ligands for catalysis stands out as a particularly strong research avenue, given the established importance of this ligand class. bohrium.comscripps.edu The ability to tune the ligand's properties via the acetyl group offers significant potential for creating next-generation catalysts for challenging chemical transformations.

In material science, its application as a precursor to functional polymers and porous frameworks (MOFs and COFs) is highly promising. As the demand for materials with tailored porosity, stability, and chemical functionality grows, building blocks like this imidazole derivative will become increasingly valuable. rsc.orgmdpi.com

Finally, its potential role in MCRs and photochemistry aligns with the broader goals of green and sustainable chemistry, which emphasize step-economy and the use of mild reaction conditions. rug.nlmdpi.com Continued exploration of this compound's reactivity will likely uncover new and innovative applications in organic synthesis, catalysis, and materials science.

Conclusion and Outlook for Future Research Endeavors

Summary of Key Academic Contributions and Discoveries

At present, there are no significant, peer-reviewed academic publications focused solely on the synthesis, characterization, or application of 1-(1-Ethyl-1H-imidazol-4-yl)-ethanone. While the synthesis of the related compound, 4-acetylimidazole (B182141), is documented, specific methodologies for the N-ethylation of this precursor to yield the target compound are not extensively detailed in readily accessible scientific literature. The lack of dedicated studies means that its chemical, physical, and biological properties remain largely uncharacterized.

Identification of Remaining Research Gaps and Challenges

The primary research gap is the fundamental lack of data on this compound. Key challenges and unanswered questions include:

Optimized Synthesis: Developing a robust and high-yielding synthetic route to this compound is the first critical step. While general methods for imidazole (B134444) N-alkylation exist, their specific application and optimization for this substrate need to be established.

Physicochemical Characterization: Comprehensive analysis of its physical and chemical properties is required. This includes, but is not limited to, its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Reactivity Profile: Understanding the chemical reactivity of the ethanone (B97240) and imidazole moieties within this specific molecular framework is crucial for its potential use as a building block in further organic synthesis.

Biological Activity: The biological profile of this compound is completely unknown. Screening for potential pharmacological activities (e.g., as an enzyme inhibitor, antimicrobial agent, or receptor ligand) is a significant area for exploration, given that the imidazole scaffold is a common feature in many bioactive molecules.

Proposing Innovative Research Avenues for this compound

The nascent state of research on this compound opens up numerous avenues for innovative investigation:

Development of Novel Synthetic Methodologies: Research could focus on developing novel, efficient, and green synthetic methods for the preparation of this compound and its derivatives. This could involve exploring different alkylating agents, catalysts, and reaction conditions.

Coordination Chemistry: The nitrogen atoms of the imidazole ring and the oxygen atom of the ethanone group present potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

Medicinal Chemistry Exploration: A systematic investigation into its potential as a lead compound in drug discovery is a promising direction. This would involve synthesizing a library of derivatives with modifications to the ethyl and acetyl groups and screening them against various biological targets.

Materials Science Applications: The imidazole moiety is known to be a component of ionic liquids and other advanced materials. The potential of this compound as a precursor for such materials could be explored.

Broader Implications for Imidazole Chemistry and Organic Synthesis

The study of this compound, while specific, can contribute to the broader understanding of imidazole chemistry. Investigating the influence of the N-ethyl and 4-acetyl substituents on the electronic properties and reactivity of the imidazole ring can provide valuable structure-activity relationship data. Furthermore, its successful synthesis and derivatization can add a new, versatile building block to the toolbox of organic chemists, enabling the construction of more complex and functionally diverse molecules.

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